2-Chloro-6-(difluoromethyl)-4-iodopyridine
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Overview
Description
2-Chloro-6-(difluoromethyl)-4-iodopyridine is a heterocyclic organic compound that contains chlorine, fluorine, and iodine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethyl)-4-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of a pyridine ring followed by the introduction of difluoromethyl and iodine groups through specific reagents and conditions. For example, the chlorination of pyridine can be achieved using thionyl chloride, while the difluoromethylation can be carried out using difluoromethyl iodide in the presence of a base. The iodination step can be performed using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reagent concentration. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity can be employed to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(difluoromethyl)-4-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine, fluorine, and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized pyridine derivatives .
Scientific Research Applications
2-Chloro-6-(difluoromethyl)-4-iodopyridine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: It can be used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(difluoromethyl)-4-iodopyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of chlorine, fluorine, and iodine substituents can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the compound’s electronic properties can influence its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(difluoromethyl)-4-(trifluoromethoxy)aniline: This compound has similar substituents but differs in the presence of a trifluoromethoxy group instead of an iodine atom.
2-Chloro-6-(difluoromethyl)-3-(trifluoromethyl)-4-pyridinyl]methanol: This compound has an additional trifluoromethyl group and a methanol group attached to the pyridine ring.
Uniqueness
2-Chloro-6-(difluoromethyl)-4-iodopyridine is unique due to the combination of chlorine, fluorine, and iodine substituents on the pyridine ring. This combination imparts distinct electronic and steric properties to the compound, making it valuable for specific applications in medicinal chemistry, agrochemicals, and material science. The presence of iodine, in particular, can enhance the compound’s reactivity in coupling reactions and its ability to interact with biological targets .
Properties
Molecular Formula |
C6H3ClF2IN |
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Molecular Weight |
289.45 g/mol |
IUPAC Name |
2-chloro-6-(difluoromethyl)-4-iodopyridine |
InChI |
InChI=1S/C6H3ClF2IN/c7-5-2-3(10)1-4(11-5)6(8)9/h1-2,6H |
InChI Key |
QVTWEEZLSKDOJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)F)Cl)I |
Origin of Product |
United States |
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